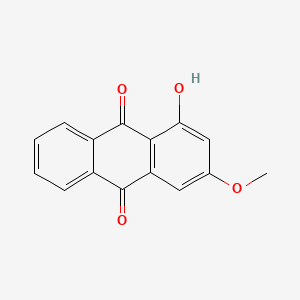
1-Hydroxy-3-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-methoxyanthracene-9,10-dione, also known as 1-Hydroxy-3-methoxy-9,10-anthraquinone, is an organic compound with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol . This compound is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-Hydroxy-3-methoxyanthracene-9,10-dione typically involves the reaction of phthalic anhydride with m-methoxyphenol . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Analyse Des Réactions Chimiques
1-Hydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: It has been investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: This compound is used in the production of dyes and pigments due to its stable color properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The pathways involved may include oxidative stress modulation and inhibition of inflammatory mediators .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-2-methoxyanthracene-9,10-dione
- 1-Hydroxy-4-methoxyanthracene-9,10-dione
- 1-Hydroxy-3-methylanthracene-9,10-dione
These compounds share similar chemical structures but differ in the position and type of substituents, which can influence their chemical reactivity and applications.
Propriétés
Numéro CAS |
20733-99-7 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-hydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
Clé InChI |
LRCKMFKYRNMGRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
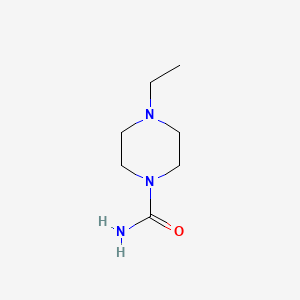
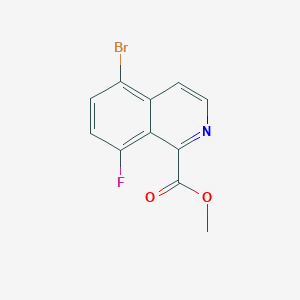

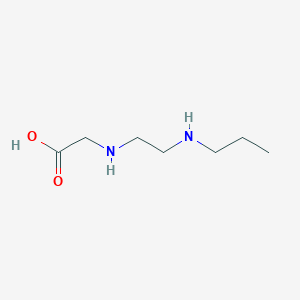
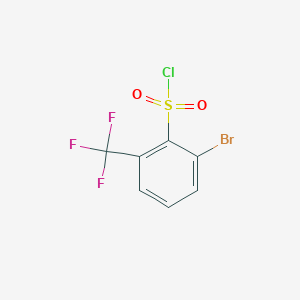
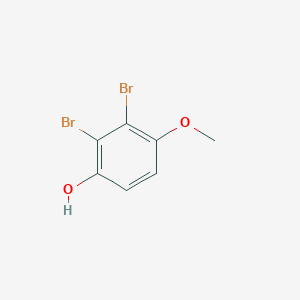
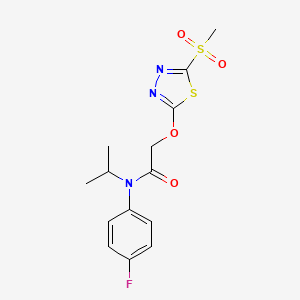
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
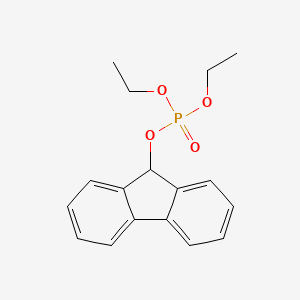
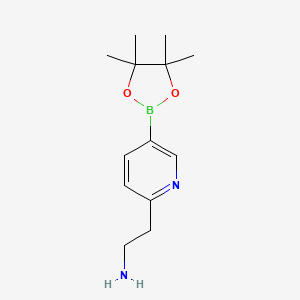
![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
